tert-Butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate
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Overview
Description
Tert-butyl (4-((4-amino-1H-pyrazol-1-yl)methyl)benzyl)carbamate: is an important intermediate compound in the synthesis of ceftolozane , a fifth-generation intravenous cephalosporin antibiotic. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and potent antibacterial effects against Pseudomonas aeruginosa and multidrug-resistant strains .
Preparation Methods
Several synthetic routes have been reported for the preparation of this compound:
- Schöne et al. Method:
- Starting from 5-amino-1-methyl-1H-pyrazole-4-carbonitrile , they reacted it with chloro(triphenyl)methane to obtain 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carbonitrile .
- Further reactions with H2O2 and NaOH yielded 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-carboxamide .
- The amide underwent Hofmann rearrangement using PhI(OAc)2 and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) , followed by condensation with N-(tert-butoxycarbonyl)ethylenediamine (Boc-EDA) to obtain the target compound .
- Moshos et al. Method:
- Starting from 1H-pyrazole-4-carboxylic acid ethyl ester , they performed an amino protection reaction to generate 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carboxylic acid .
- This acid reacted with diphenylphosphoryl azide to give 1-methyl-5-[(triphenylmethyl)amino]-1H-pyrazole-4-carbonyl azide , which was further reacted with Boc-EDA to obtain the desired compound .
- Zhou et al. Method:
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions: These reactions involve reagents such as , , , , , and .
Major Products: The major products formed depend on the specific synthetic route used.
Scientific Research Applications
Chemistry: Ceftolozane is used as an antibiotic in clinical settings.
Biology: It may find applications in microbiology and drug development.
Medicine: Ceftolozane is used to treat bacterial infections.
Industry: Its industrial applications include pharmaceutical production.
Mechanism of Action
- Ceftolozane exerts its effects by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs).
Comparison with Similar Compounds
Unique Features: Highlight its unique properties compared to other similar compounds.
Similar Compounds: List other related compounds.
Remember that this compound plays a crucial role in the synthesis of ceftolozane, contributing to its antibacterial efficacy and clinical applications
Properties
Molecular Formula |
C16H22N4O2 |
---|---|
Molecular Weight |
302.37 g/mol |
IUPAC Name |
tert-butyl N-[[4-[(4-aminopyrazol-1-yl)methyl]phenyl]methyl]carbamate |
InChI |
InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)18-8-12-4-6-13(7-5-12)10-20-11-14(17)9-19-20/h4-7,9,11H,8,10,17H2,1-3H3,(H,18,21) |
InChI Key |
BZSKKVUMACNAJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CN2C=C(C=N2)N |
Origin of Product |
United States |
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